Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

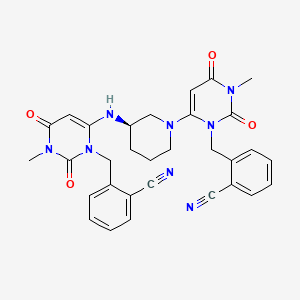

The Efavirenz impurity, also known as (S)-6-Chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is related to Efavirenz . It is recognized as a vital entity in the research of biomedical sciences, holding substantial significance . It finds utility in the fractional supervision and exploration endeavors pertaining to Efavirenz, an antiviral compound enlisted in the study against HIV/AIDS .

Synthesis Analysis

The Efavirenz impurity is being developed by various R&D teams using organic synthesis and analytical techniques . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Efavirenz and its related formulations . Moreover, it is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .Molecular Structure Analysis

The molecular formula of the Efavirenz impurity is C14H11ClF3NO2 . The molecular weight is 317.7 . The InChI representation is InChI=1S/C14H9ClF3NO2/c1-8(2)5-6-13(14(16,17)18)10-7-9(15)3-4-11(10)19-12(20)21-13/h3-4,7H,1H2,2H3,(H,19,20)/t13-/m0/s1 .科学的研究の応用

Pharmacokinetics and Metabolism

Efavirenz is known for its marked pharmacokinetic variability, which is largely attributed to intense hepatic metabolism. It acts as a potent inducer, affecting the plasma concentrations that are predictive of viral response and associated with central nervous system (CNS) side effects. Studies have shown that certain genotypes, specifically the 516G > T mutation (CYP2B6*6 allele), are associated with significantly greater plasma exposure to Efavirenz, suggesting a genetic predisposition to its metabolism and related toxicities (Solas & Gagnieu, 2011).

Efficacy in Treatment Regimens

Efavirenz is a cornerstone in antiretroviral therapy, offering high efficacy as part of three-drug regimens. Its once-daily dosing and pediatric-friendly formulations have made it a preferred choice in treating children over the age of 3 years and adults alike. However, the use of Efavirenz is limited during the first trimester of pregnancy due to the risk of neural tube defects, highlighting the importance of understanding its safety profile and impurities (Larru, Eby, & Lowenthal, 2014).

Safety and CNS Toxicity

The neuropsychiatric side effects (NPSEs) associated with Efavirenz, such as dizziness, insomnia, and impaired concentration, pose significant challenges for adherence and treatment success. These effects are thought to be influenced by Efavirenz plasma levels and genetic polymorphisms, underscoring the complexity of its therapeutic application and the importance of understanding its impurities and their impacts (Gaida, Truter, & Grobler, 2015).

Drug Interactions

Efavirenz's interactions with other medications, notably rifampicin, a key antituberculosis drug, illustrate the challenges in managing co-infections such as HIV and tuberculosis. The induction effects of rifampicin on the metabolism of Efavirenz highlight the need for careful consideration of dosing and potential adjustments to optimize therapy outcomes (Maartens, Boffito, & Flexner, 2017).

将来の方向性

特性

CAS番号 |

1627575-36-3 |

|---|---|

製品名 |

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) |

分子式 |

C14H11ClF3NO2 |

分子量 |

317.7 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

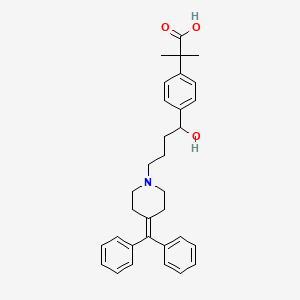

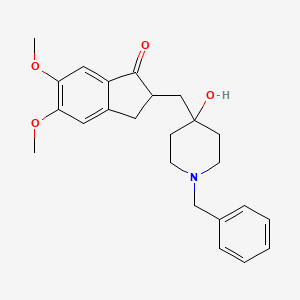

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)

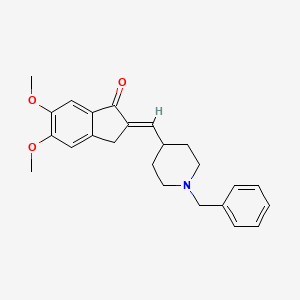

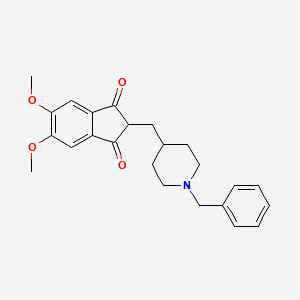

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)

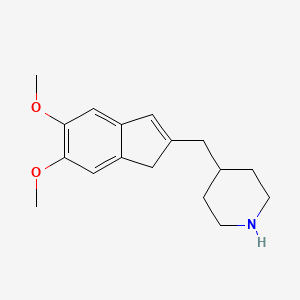

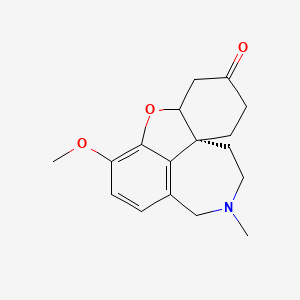

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)